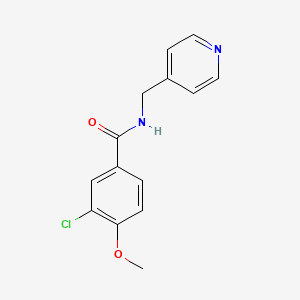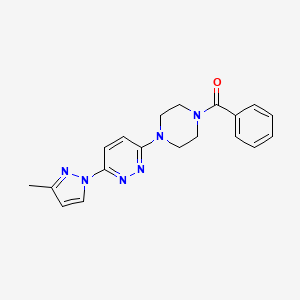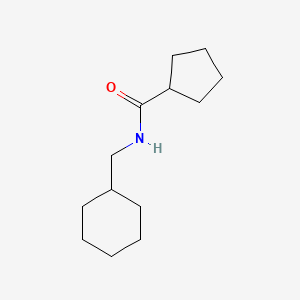![molecular formula C16H26N2O4 B5285528 3,4-DIMETHYL-6-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B5285528.png)
3,4-DIMETHYL-6-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-DIMETHYL-6-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a cyclohexene ring, a morpholinoethyl group, and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYL-6-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, including the formation of the cyclohexene ring, the introduction of the morpholinoethyl group, and the addition of the carboxylic acid functional group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-DIMETHYL-6-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3,4-DIMETHYL-6-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies related to enzyme inhibition and protein binding.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating certain diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3,4-DIMETHYL-6-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclohexene derivatives and morpholinoethyl-containing compounds. Examples include:
- 3,4-DIMETHYL-6-{[(2-PIPERIDINOETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID
- 3,4-DIMETHYL-6-{[(2-PYRROLIDINOETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID
Uniqueness
The uniqueness of 3,4-DIMETHYL-6-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
3,4-dimethyl-6-(2-morpholin-4-ylethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-11-9-13(14(16(20)21)10-12(11)2)15(19)17-3-4-18-5-7-22-8-6-18/h13-14H,3-10H2,1-2H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKVHURRTXXQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NCCN2CCOCC2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-bromophenyl)(3-pyridinyl)methanone O-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]oxime](/img/structure/B5285455.png)

![3-[(3,4-Dimethoxybenzyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5285483.png)

![(3aS*,6aR*)-3-(3-morpholin-4-ylpropyl)-5-quinoxalin-2-ylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5285494.png)
![1-[3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-hydroxypropan-1-one](/img/structure/B5285497.png)
![1-METHYL-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5285500.png)
![2-[5-[3-(1H-imidazol-2-yl)benzoyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5285504.png)
![methyl 4-methyl-3-{[(propylamino)carbonyl]amino}benzoate](/img/structure/B5285510.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-{[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}nicotinamide](/img/structure/B5285517.png)


![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-[(methylsulfonyl)amino]acetamide](/img/structure/B5285546.png)
